molecular formula C18H20O4 B2946136 1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-propylphenoxy)ethanone CAS No. 315232-56-5

1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-propylphenoxy)ethanone

Cat. No.: B2946136
CAS No.: 315232-56-5
M. Wt: 300.354
InChI Key: UTWJMUPFYHYKQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-propylphenoxy)ethanone is a useful research compound. Its molecular formula is C18H20O4 and its molecular weight is 300.354. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Impact and Degradation

1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-propylphenoxy)ethanone, similar in structure to bisphenol A (BPA) analogs, is subject to environmental concern due to its potential persistence and degradation behavior. Research by Spivack et al. (1994) demonstrates a novel pathway for the bacterial metabolism of BPA, which could have implications for the degradation of similar compounds. This process involves oxidative skeletal rearrangement leading to the breakdown of BPA into smaller, potentially less harmful molecules, suggesting a mechanism that might be applied to manage environmental contamination of related compounds (Spivack, Leib, & Lobos, 1994).

Biodegradation by Laccase

Kawai et al. (1988) investigated the degradation mechanisms of phenolic beta-1 lignin substructure model compounds by laccase from Coriolus versicolor. This research provides insight into the biodegradation of complex phenolic compounds, highlighting the potential for laccase in breaking down environmentally persistent phenolics through various oxidative processes. Such findings could inform strategies for the bioremediation of compounds related to this compound in ecosystems (Kawai, Umezawa, & Higuchi, 1988).

Transformation in Water Treatment

The study by Sun et al. (2019) on 2,4-Dihydroxybenzophenone (BP-1), a structurally similar compound, during chlorination treatment in swimming pool water, highlights the formation of chlorinated by-products and polycyclic aromatic hydrocarbons. This research underscores the complex transformations such compounds undergo in water treatment processes, raising important considerations for the environmental fate and potential health impacts of related chemicals (Sun, Wei, Liu, Geng, Liu, & Du, 2019).

Polymorphism and Molecular Structure

Jones and Mangalagiu (2009) explored the polymorphism and conformational isomerism in 4-acetylresorcinol, which shares a phenolic core with this compound. This study contributes to the understanding of the structural diversity and stability of such compounds, which is crucial for their pharmaceutical or industrial application, revealing how slight modifications in molecular structure can significantly alter physical properties (Jones & Mangalagiu, 2009).

Corrosion Inhibition

Hegazy et al. (2012) evaluated the corrosion inhibition efficiency of several Schiff bases, including those structurally related to this compound, on carbon steel in hydrochloric acid. Their findings indicate that specific structural motifs in these compounds can serve as effective corrosion inhibitors, suggesting potential industrial applications for related molecules in protecting metal surfaces from acidic corrosion (Hegazy, Hasan, Emara, Bakr, & Youssef, 2012).

Properties

IUPAC Name

1-(2,4-dihydroxy-3-methylphenyl)-2-(4-propylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O4/c1-3-4-13-5-7-14(8-6-13)22-11-17(20)15-9-10-16(19)12(2)18(15)21/h5-10,19,21H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWJMUPFYHYKQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OCC(=O)C2=C(C(=C(C=C2)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.